molecular formula C10H23NO6S B12847669 tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

Cat. No.: B12847669
M. Wt: 285.36 g/mol
InChI Key: FOLRPTURBMXCSY-OGFXRTJISA-N
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Description

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective group tert-butoxycarbonyl (Boc) with an amino alcohol and methanesulfonic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various chemical processes, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkyl halides, tosylates

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: ®-2-Aminobutan-1-ol

    Substitution: Various substituted amino alcohols

    Oxidation: Corresponding ketones

    Reduction: Corresponding amines

Scientific Research Applications

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol
  • N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride
  • N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Trifluoroacetate

Uniqueness

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of the methanesulfonic acid moiety, which can enhance the solubility and reactivity of the compound in certain chemical environments. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C10H23NO6S

Molecular Weight

285.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

InChI

InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1

InChI Key

FOLRPTURBMXCSY-OGFXRTJISA-N

Isomeric SMILES

CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O

Origin of Product

United States

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